molecular formula C12H15BrOS B13184184 4-(4-Bromo-2-methylphenyl)thian-4-ol

4-(4-Bromo-2-methylphenyl)thian-4-ol

Cat. No.: B13184184
M. Wt: 287.22 g/mol
InChI Key: MZUYGLKZTMVZPF-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-methylphenyl)thian-4-ol is a chemical compound with the molecular formula C₁₂H₁₅BrOS and a molecular weight of 287.22 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a thian-4-ol moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-methylphenyl)thian-4-ol typically involves the bromomethylation of thiols. A common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid, which minimizes the generation of toxic byproducts . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromomethylation reaction but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-methylphenyl)thian-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

4-(4-Bromo-2-methylphenyl)thian-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-methylphenyl)thian-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

4-(4-bromo-2-methylphenyl)thian-4-ol

InChI

InChI=1S/C12H15BrOS/c1-9-8-10(13)2-3-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3

InChI Key

MZUYGLKZTMVZPF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2(CCSCC2)O

Origin of Product

United States

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